molecular formula C9H11NO5S B6214076 methyl 2-hydroxy-4-methanesulfonamidobenzoate CAS No. 1610860-51-9

methyl 2-hydroxy-4-methanesulfonamidobenzoate

Cat. No. B6214076
CAS RN: 1610860-51-9
M. Wt: 245.3
InChI Key:
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Description

Methyl 2-hydroxy-4-methanesulfonamidobenzoate (MMSB) is a synthetic compound with many potential applications in the scientific research field. It is a derivative of benzoic acid and has a wide range of biochemical and physiological effects. MMSB has been used in a variety of laboratory experiments and is a useful tool for scientists to study a range of biological processes.

Scientific Research Applications

Methyl 2-hydroxy-4-methanesulfonamidobenzoate has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs and toxins on cells and organisms. methyl 2-hydroxy-4-methanesulfonamidobenzoate has also been used to study the effects of environmental stressors on living organisms, such as the effects of ultraviolet radiation and air pollution. Additionally, methyl 2-hydroxy-4-methanesulfonamidobenzoate has been used to study the effects of genetic mutations on cellular processes.

Mechanism of Action

Methyl 2-hydroxy-4-methanesulfonamidobenzoate acts on cells and organisms by binding to a variety of cellular proteins and enzymes. It is believed to bind to proteins and enzymes involved in the metabolism of drugs and toxins, as well as proteins and enzymes involved in the regulation of cell signaling pathways. methyl 2-hydroxy-4-methanesulfonamidobenzoate also binds to proteins and enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
methyl 2-hydroxy-4-methanesulfonamidobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug and toxin metabolism, as well as enzymes involved in the regulation of cell signaling pathways. Additionally, methyl 2-hydroxy-4-methanesulfonamidobenzoate has been shown to inhibit the activity of enzymes involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

Methyl 2-hydroxy-4-methanesulfonamidobenzoate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, methyl 2-hydroxy-4-methanesulfonamidobenzoate is relatively stable and has a long shelf life. However, there are some limitations to using methyl 2-hydroxy-4-methanesulfonamidobenzoate in laboratory experiments. It can be toxic to cells and organisms at high concentrations, and it can cause side effects in some organisms.

Future Directions

Methyl 2-hydroxy-4-methanesulfonamidobenzoate has potential applications in a variety of fields. It could be used to study the effects of environmental stressors on living organisms, as well as the effects of genetic mutations on cellular processes. Additionally, methyl 2-hydroxy-4-methanesulfonamidobenzoate could be used to study the biochemical and physiological effects of drugs and toxins on cells and organisms. It could also be used to develop new drugs and treatments for a variety of diseases. Additionally, methyl 2-hydroxy-4-methanesulfonamidobenzoate could be used to develop new methods for detecting and diagnosing diseases. Finally, methyl 2-hydroxy-4-methanesulfonamidobenzoate could be used to study the effects of aging on cells and organisms.

Synthesis Methods

Methyl 2-hydroxy-4-methanesulfonamidobenzoate can be synthesized in several ways. The most common method is to react benzoic acid with methyl sulfonamide in the presence of an acid catalyst, such as sulfuric acid. This reaction produces methyl 2-hydroxy-4-methanesulfonamidobenzoate as the primary product. Other methods of synthesis include the reaction of benzoic acid with dimethyl sulfoxide (DMSO) and the reaction of benzoic acid with ethyl chloroformate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-hydroxy-4-methanesulfonamidobenzoate involves the reaction of 2-hydroxy-4-methanesulfonamidobenzoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "2-hydroxy-4-methanesulfonamidobenzoic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 2-hydroxy-4-methanesulfonamidobenzoic acid and methanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the reaction mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure", "Crystallize the product from a suitable solvent to obtain methyl 2-hydroxy-4-methanesulfonamidobenzoate" ] }

CAS RN

1610860-51-9

Molecular Formula

C9H11NO5S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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